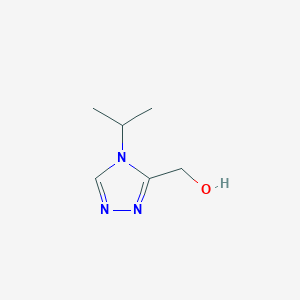

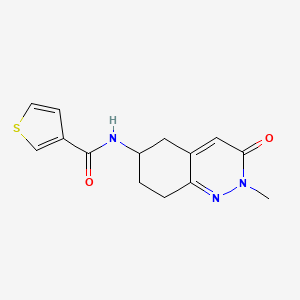

![molecular formula C18H12ClF3N4O B2976664 N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide CAS No. 338406-23-8](/img/structure/B2976664.png)

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a member of the class of benzamides . It is obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-ethylamine . It is used as a fungicide for foliar application and as a seed treatment to control botrytis, powdery mildew, and other diseases .

Synthesis Analysis

The synthesis of this compound involves several steps. The optimal structure of the pyridine group was found to be 5-CF3 . The optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) derivatives, such as this compound, are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For example, one method of synthesis involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications

Gene Expression Inhibition Studies

One of the key scientific applications of this compound involves its role as an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. Palanki et al. (2000) conducted structure-activity relationship studies to improve its potential oral bioavailability, examining cell-based activity and gastrointestinal permeability. Key findings include the critical role of the carboxamide group at the 5-position for activity, and that certain substitutions at the 2-, 4-, and 5-positions of the pyrimidine ring affect its efficacy (Palanki et al., 2000).

Potential as a Glycine Transporter Inhibitor

Yamamoto et al. (2016) identified a structurally diverse compound, closely related to N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide, as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound exhibited promising pharmacokinetics and increased cerebrospinal fluid glycine concentration in rats, suggesting potential applications in neurological disorders (Yamamoto et al., 2016).

Anticancer and Anti-5-Lipoxygenase Agent Research

Rahmouni et al. (2016) synthesized a series of derivatives related to this compound and evaluated them for their cytotoxic and 5-lipoxygenase inhibition activities. This research highlights the compound's potential applications in cancer treatment and as an anti-inflammatory agent (Rahmouni et al., 2016).

Antidepressant and Nootropic Agent Development

Thomas et al. (2016) explored derivatives of this compound for their antidepressant and nootropic activities. This study demonstrates the potential of the 2-azetidinone skeleton, a key structural feature of the compound, in the development of central nervous system (CNS) active agents for therapeutic use (Thomas et al., 2016).

Antitubercular and Antibacterial Activity

Bodige et al. (2020) synthesized derivatives of this compound and evaluated their antitubercular and antibacterial activities. The study identified certain derivatives as more potent agents than reference drugs, offering insights into the development of new antimicrobial therapies (Bodige et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential to bacterial cell viability and virulence .

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . This compound’s interaction with its target results in the attenuation of secondary metabolism and thwarts bacterial growth .

Biochemical Pathways

The compound affects the biochemical pathway involving the post-translational modification catalyzed by PPTases . This modification is essential for bacterial cell viability and virulence . By inhibiting PPTase, the compound disrupts this pathway, leading to attenuated secondary metabolism and inhibited bacterial growth .

Pharmacokinetics

It is noted that an advanced analogue of this compound series, ml267, has been studied for its in vitro adme properties .

Result of Action

The molecular and cellular effects of the compound’s action include the attenuation of secondary metabolism in bacteria and the thwarting of bacterial growth . It was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structural features of the compound .

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide on cellular function in in vitro or in vivo studies have not been reported

Properties

IUPAC Name |

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF3N4O/c1-10-13(9-24-15(25-10)11-5-3-2-4-6-11)17(27)26-16-14(19)7-12(8-23-16)18(20,21)22/h2-9H,1H3,(H,23,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXKKSWCRVYOQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

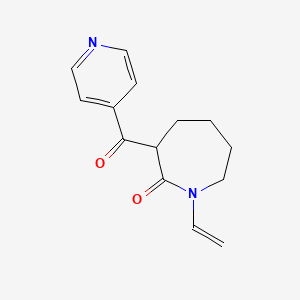

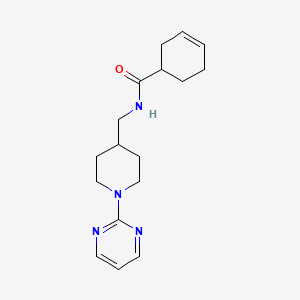

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2976582.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide](/img/structure/B2976586.png)

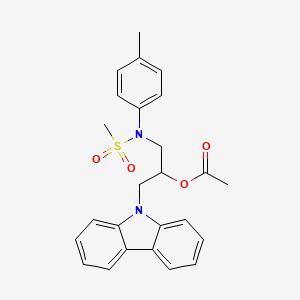

![ethyl 4-(4-{[3-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2976587.png)

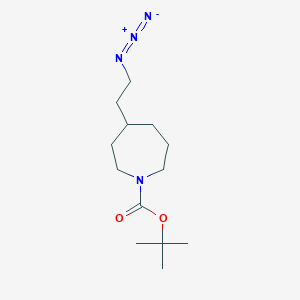

![1-[3,5-bis(trifluoromethyl)benzenesulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2976588.png)

![3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2976593.png)

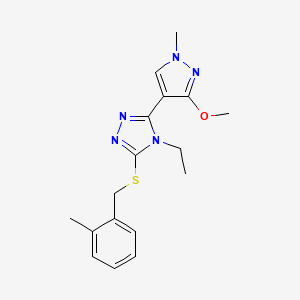

![2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2976602.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2976603.png)